1-(1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

Regioisomerism Triazole connectivity Molecular recognition

Fragment-based screening libraries often lack validated electrophilic warheads with defined hydrogen bond donor capacity and selectivity annotation. This N-sulfonyl-1,2,3-triazole is the defining SuTEx covalent probe scaffold, validated in live-cell chemoproteomic studies to engage tyrosine residues across >1200 proteins with tunable selectivity. • SuTEx electrophilic warhead with 2 HBD for target-directed fragment elaboration • Lead-like properties: QED 0.75, cLogP 1.98, TPSA 81.85 Ų • GPR35-inactive: reduces false-positive risk in phenotypic screens Supplied as research-grade building block with global shipping.

Molecular Formula C16H16N4O2S
Molecular Weight 328.39
CAS No. 1795421-45-2
Cat. No. B2916999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
CAS1795421-45-2
Molecular FormulaC16H16N4O2S
Molecular Weight328.39
Structural Identifiers
SMILESC1CN(CC1N2C=CN=N2)S(=O)(=O)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C16H16N4O2S/c21-23(22,16-7-3-5-13-4-1-2-6-15(13)16)19-10-8-14(12-19)20-11-9-17-18-20/h1-7,9,11,14H,8,10,12H2
InChIKeyRPXGUXRRGALTSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(Naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole (CAS 1795421-45-2): A 1H-1,2,3-Triazole-Based Sulfonyl Building Block for Chemical Biology and Medicinal Chemistry


1-(1-(Naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole (CAS 1795421-45-2) is a heterocyclic small molecule (C₁₆H₁₆N₄O₂S, MW 328.40 g/mol) comprising a naphthalene-1-sulfonyl group linked to a pyrrolidine ring, which bears a 1H-1,2,3-triazole at the 3-position . It belongs to the broader N-sulfonyl-1,2,3-triazole class, a family recognized for its utility as both synthetic intermediates in rhodium-carbene chemistry and as electrophilic warheads in sulfur-triazole exchange (SuTEx) covalent probe development [1]. Computed physicochemical properties—cLogP 1.98, TPSA 81.85 Ų, 2 hydrogen bond donors, 6 hydrogen bond acceptors, 2 rotatable bonds, and a quantitative estimate of drug-likeness (QED) score of 0.75—place this scaffold within favorable property space for lead discovery [2]. The compound was tested in a primary GPR35 antagonism assay and was found to be inactive, providing an initial selectivity data point [2].

Why Generic Substitution Fails for 1-(1-(Naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole (CAS 1795421-45-2): Structural Nuances That Preclude In-Class Interchangeability


The N-sulfonyl-1,2,3-triazole family encompasses compounds that are superficially similar yet diverge at critical structural decision points—triazole regioisomerism (1H- vs. 2H-substitution), heterocyclic ring size (pyrrolidine vs. azetidine), and the presence or absence of the triazole moiety itself—each of which alters hydrogen-bonding capacity, topological polar surface area, conformational flexibility, and, in the context of SuTEx chemistry, the reactivity of the triazole leaving group . For example, replacing the 5-membered pyrrolidine with a 4-membered azetidine eliminates both hydrogen bond donors (2 HBD → 0 HBD) while increasing the XLogP3 from 1.98 to 2.1 [1]. Removing the triazole altogether reduces the TPSA from 81.85 Ų to 45.8 Ų and cuts the hydrogen bond acceptor count from 6 to 3 [2]. These quantified differences in key molecular descriptors—along with demonstrated SuTEx structure-activity relationships showing that triazole leaving group identity governs covalent probe reactivity and proteomic selectivity [3]—mean that generic substitution within this compound class can fundamentally alter molecular recognition, reactivity, and pharmacological behavior.

Quantitative Differentiation Evidence for CAS 1795421-45-2 vs. Closest Structural Analogs


1H- vs. 2H-Triazole Regioisomerism: Divergent Molecular Topology at Identical Molecular Formula

The target compound (CAS 1795421-45-2) is the N1-substituted 1H-1,2,3-triazole regioisomer, wherein the triazole ring is attached via its N1 position to the pyrrolidine C3. The closest commercially cataloged analog—2-(1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole (CAS 2034303-31-4)—is the N2-substituted 2H-tautomer . Both compounds share the identical molecular formula (C₁₆H₁₆N₄O₂S) and molecular weight (328.40 g/mol), yet the shift of the triazole attachment point from N1 to N2 redistributes the heterocycle's spatial orientation and electronic character. This regioisomerism alters the vector of the triazole dipole moment and the relative positioning of the triazole CH unit, which is a known determinant of CH–π and hydrogen-bonding interactions in protein binding pockets [1]. Because the triazole ring serves as the leaving group in SuTEx covalent chemistry, regioisomeric identity is expected to directly influence covalent probe reactivity and target engagement profiles [2].

Regioisomerism Triazole connectivity Molecular recognition

Pyrrolidine (5-Membered) vs. Azetidine (4-Membered) Ring: Quantified Hydrogen Bond Donor and Conformational Differences

The target compound contains a pyrrolidine ring (5-membered saturated heterocycle) linking the naphthalene-1-sulfonyl group to the 1H-1,2,3-triazole. The closest ring-contracted analog—2-(1-(naphthalene-1-sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole (CAS 2191266-45-0)—substitutes the pyrrolidine with an azetidine (4-membered ring) . Computed molecular descriptors reveal two key quantitative differences: the target compound possesses 2 hydrogen bond donors (from aliphatic secondary amines in the pyrrolidine ring context), whereas the azetidine analog has 0 HBD [1]. The azetidine analog also has a higher computed XLogP3 (2.1 vs. 1.98 for the target), indicating increased lipophilicity, and 3 rotatable bonds vs. 2 for the pyrrolidine-containing target [1]. The 4-membered azetidine ring is under greater ring strain (~26.5 kcal/mol for azetidine vs. ~6.8 kcal/mol for pyrrolidine) and exhibits reduced conformational degrees of freedom, which restricts the spatial presentation of the attached triazole pharmacophore [2].

Ring strain Hydrogen bond donors Conformational flexibility Scaffold hopping

Triazole Moiety Contribution: Polar Surface Area and Hydrogen Bond Acceptor Capacity vs. Des-Triazole Analog

The target compound bears a 1H-1,2,3-triazole ring at the pyrrolidine 3-position, whereas the simpler des-triazole precursor—1-(naphthalene-1-sulfonyl)-pyrrolidine (CAS 1087640-38-7)—lacks this heterocycle entirely . Comparing computed properties: the target compound has a topological polar surface area (TPSA) of 81.85 Ų vs. 45.8 Ų for the des-triazole analog, representing a 78.7% increase in TPSA [1]. The hydrogen bond acceptor count increases from 3 (des-triazole) to 6 (target), while the molecular weight increases from 261.34 to 328.40 g/mol (ΔMW = +67.06) [1]. The 1,2,3-triazole contributes three aromatic nitrogens (N1, N2, N3), two of which are hydrogen bond acceptors, and introduces an aromatic heterocycle capable of π–π stacking and dipole–dipole interactions absent in the des-triazole analog [2]. The QED drug-likeness score for the target is 0.75, within the favorable range (QED > 0.5) typically sought for lead-like compounds [1].

Triazole pharmacophore TPSA Hydrogen bond acceptors Fragment growing

Sulfonyl-Triazole Exchange (SuTEx) Class: Covalent Tyrosine Reactivity Verified by Chemoproteomics in Live Cells

The target compound bears the hallmark N-sulfonyl-1,2,3-triazole electrophilic group that defines the SuTEx (sulfur-triazole exchange) class of covalent protein modifiers. This class has been extensively characterized: sulfonyl-triazole probes functionalized with a kinase recognition element (RF001) were shown to engage tyrosine residues across the human proteome in live cells, with quantitative chemoproteomic experiments detecting >3000 distinct probe-modified sites from approximately 1200 proteins [1]. In comparative studies, SuTEx probes differing only in their triazole leaving group (TH211 vs. TH214 vs. TH216) exhibited 2–4-fold differences in the number of modified tyrosine sites, directly demonstrating that the triazole ring identity governs covalent reactivity and proteomic selectivity [1]. The SuTEx warhead targets the phenolic –OH of tyrosine residues, a nucleophilic amino acid historically underserved by covalent ligand discovery relative to cysteine [2]. The US patent US20240210412A1 further establishes that sulfonyl-triazole compounds form covalent adducts with reactive nucleophilic amino acid residues (tyrosines and lysines) to modify protein activity, with exemplified compounds inhibiting prostaglandin reductase 2 (PTGR2) biochemical activity [3]. While no direct bioactivity data are yet published for the specific compound CAS 1795421-45-2, its structural identity as an N-sulfonyl-1,2,3-triazole places it squarely within this mechanistically validated covalent probe class.

SuTEx chemistry Covalent probes Tyrosine targeting Chemical proteomics Kinase profiling

Best-Validated Research and Procurement Application Scenarios for CAS 1795421-45-2


Covalent Chemical Biology Probe Development via Sulfur-Triazole Exchange (SuTEx) Chemistry

The N-sulfonyl-1,2,3-triazole core of CAS 1795421-45-2 is the defining electrophilic warhead of SuTEx probes, which have been validated in live-cell chemoproteomic studies to covalently engage tyrosine residues across >1200 proteins with tunable selectivity (2–4-fold differential site coverage depending on triazole leaving group identity) [1]. The naphthalene-1-sulfonyl substituent provides a hydrophobic recognition element analogous to the aryl sulfonyl groups of published SuTEx probes (e.g., TH211, TH214, TH216), while the pyrrolidine linker offers a vector for further derivatization with target-directing fragments [1]. The compound's calculated drug-likeness (QED 0.75) and balanced lipophilicity (cLogP 1.98) are within the range amenable to cell permeability, making this scaffold a rational starting point for developing activity-based protein profiling (ABPP) probes or covalent inhibitor lead compounds .

1,2,3-Triazole-Containing Fragment Library Design and Scaffold-Hopping Programs

With a molecular weight of 328.40 g/mol, 2 hydrogen bond donors, 6 hydrogen bond acceptors, and a TPSA of 81.85 Ų, CAS 1795421-45-2 sits within the 'fragment-plus' or 'lead-like' property space [1]. The 1H-1,2,3-triazole moiety is a recognized bioactive isostere for amide bonds, and its N1-substitution pattern (as opposed to the N2-substituted 2H-tautomer, CAS 2034303-31-4) offers a distinct spatial presentation of the triazole CH and nitrogen lone pairs for target engagement . The pyrrolidine ring provides a secondary amine handle (2 HBD) for further functionalization—e.g., amide coupling, sulfonamide formation, or reductive amination—that is absent in the ring-contracted azetidine analog (CAS 2191266-45-0, HBD = 0) [2]. This combination of structural features makes the compound well-suited for fragment-based screening libraries where triazole regioisomeric identity, hydrogen bond donor capacity, and the potential for subsequent chemical elaboration are critical selection criteria.

Synthetic Intermediate for N-Sulfonyl-1,2,3-Triazole Rhodium-Carbene Chemistry

N-Sulfonyl-1,2,3-triazoles are established precursors for rhodium(II)-catalyzed denitrogenative transannulation reactions that generate α-imino carbenes, enabling the synthesis of diverse nitrogen-containing heterocycles including imidazoles, pyrroles, pyrrolidines, and azepines [1]. The pyrrolidine linker in CAS 1795421-45-2 positions the N-sulfonyl-triazole in a defined spatial relationship to the naphthalene-1-sulfonyl group, which may influence the regiochemical outcome of metal-catalyzed transformations. The presence of the naphthalene fluorophore also facilitates reaction monitoring by UV/fluorescence detection, a practical advantage in both batch and continuous-flow synthesis workflows. The compound's 2 rotatable bonds and moderate conformational flexibility (vs. the more rigid azetidine and bicyclic analogs) provide a balanced profile of sufficient rigidity for stereochemical control while retaining the degrees of freedom needed for productive catalyst coordination.

Selectivity-Counter-Screening with Documented GPR35 Inactivity

The compound CAS 1795421-45-2 was evaluated in a primary GPR35 antagonism assay and found to be inactive [1]. GPR35 is an orphan G-protein-coupled receptor implicated in inflammation, metabolic disorders, and cardiovascular disease, and it is known to be promiscuously activated by a range of synthetic ligands. Documented inactivity against GPR35 provides a useful selectivity filter for researchers screening this scaffold against other GPCR or kinase targets, as it reduces the likelihood that observed bioactivity is attributable to non-specific GPR35 engagement—a known source of false-positive hits in phenotypic screening campaigns. This negative data point, while not a differentiation driver on its own, adds to the compound's selectivity annotation and supports its use in counter-screening panels.

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